molecular formula C22H22FN5O B14970143 2-[4-(4-fluorobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine

2-[4-(4-fluorobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine

Cat. No.: B14970143
M. Wt: 391.4 g/mol
InChI Key: JNJYAHYKKLDPSB-UHFFFAOYSA-N
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Description

2-[4-(4-fluorobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine is a complex organic compound that features a piperazine ring substituted with a fluorobenzoyl group, a methyl group, and a phenylpyrimidinylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-fluorobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-fluorobenzoyl chloride with piperazine to form 4-(4-fluorobenzoyl)piperazine. This intermediate is then reacted with 6-methyl-2-chloropyrimidin-4-amine under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-fluorobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(4-fluorobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(4-fluorobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and modulate its activity, thereby influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(4-fluorobenzoyl)piperazin-1-yl]benzonitrile
  • 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
  • Cetirizine Dihydrochloride Imp. F (EP)

Uniqueness

2-[4-(4-fluorobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with a wide range of biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C22H22FN5O

Molecular Weight

391.4 g/mol

IUPAC Name

[4-(4-anilino-6-methylpyrimidin-2-yl)piperazin-1-yl]-(4-fluorophenyl)methanone

InChI

InChI=1S/C22H22FN5O/c1-16-15-20(25-19-5-3-2-4-6-19)26-22(24-16)28-13-11-27(12-14-28)21(29)17-7-9-18(23)10-8-17/h2-10,15H,11-14H2,1H3,(H,24,25,26)

InChI Key

JNJYAHYKKLDPSB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F)NC4=CC=CC=C4

Origin of Product

United States

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